1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(4-Phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a phenoxyphenyl group at position 1, a pyridin-4-yl group at position 5, and a carboxylic acid moiety at position 4. Its molecular formula is C20H14N4O3, with a molecular weight of 358.3 g/mol . The compound’s structure combines aromatic and heteroaromatic components, making it a versatile scaffold for pharmaceutical and materials science applications.
Properties
IUPAC Name |
1-(4-phenoxyphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(26)18-19(14-10-12-21-13-11-14)24(23-22-18)15-6-8-17(9-7-15)27-16-4-2-1-3-5-16/h1-13H,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYGMSJJSITZSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=C(N=N3)C(=O)O)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 1-substituted-4,5-dibromo-1H-1,2,3-triazole (Compound II): This dibromo intermediate is a crucial precursor, where the substituent at N-1 is typically the 4-phenoxyphenyl group.
- Grignard Reagents: Isopropylmagnesium chloride or isopropylmagnesium chloride-lithium chloride composite are used to selectively replace bromine atoms on the triazole ring.
- Carbon Dioxide (CO2): Used for carboxylation to introduce the carboxylic acid group at the 4-position.
Stepwise Synthesis Procedure
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF or methyltetrahydrofuran (METHF) | Mass-to-volume ratio 1:2–50; cooling to −78 °C to 0 °C | Ready intermediate solution for Grignard addition |
| 2 | Addition of isopropylmagnesium chloride Grignard reagent | Molar ratio compound II:Grignard 1:0.8–1.5; stirring 0.5–2 h | Formation of 1-substituted-4-bromo-1H-1,2,3-triazole (Compound III) |
| 3 | Addition of isopropylmagnesium chloride-lithium chloride composite | Heating to 10–50 °C; stirring 0.5–2 h; cooling to −30 °C to 0 °C | Preparation for carboxylation |
| 4 | Introduction of carbon dioxide gas | CO2 bubbled for 5–30 min; warming to 20–25 °C | Formation of a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid (Compound I) and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid (Compound IV) |
| 5 | Acidification with hydrochloric acid to pH 1–5 | Extraction with organic solvents (weight-to-volume ratio 1–20) | Separation of acid and brominated carboxylic acid mixture |
| 6 | Drying with anhydrous magnesium sulfate or sodium sulfate | Concentration under reduced pressure at 40–50 °C | Concentrated mixture for further purification |
| 7 | Purification via methylation with methyl iodide in mixed solvents (THF/METHF and DMF/DMA) | Reaction at 0–80 °C for 5–48 h | Conversion to methyl ester derivatives for easier separation |
| 8 | Crystallization and filtration | Cooling to −5 to 5 °C | Isolation of pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid |
Reaction Scheme Summary
The synthetic route can be summarized as follows:
- Halogenated triazole (II) → Grignard reaction → Monobromo triazole (III)
- Further Grignard treatment → Carboxylation with CO2 → Mixture of carboxylic acids (I and IV)
- Methylation and crystallization → Pure 1-substituted triazole-4-carboxylic acid (I)
Alternative Synthetic Routes and Supporting Research
Synthesis via Azide-Alkyne Cycloaddition and Subsequent Functionalization
An alternative approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, followed by functional group transformations to install the carboxylic acid at the 4-position and the pyridin-4-yl substituent at the 5-position. For example, 1-azido-4-phenoxybenzene and 4-ethynylpyridine can be reacted under CuAAC conditions, then oxidized or carboxylated to yield the target compound.
Use of 1,2,3-Triazole-4(5)-amines as Building Blocks
Research shows that 1,2,3-triazole-4(5)-amines serve as versatile intermediates for constructing triazolo-annulated heterocycles, including those bearing pyridine rings. Cyclocondensation reactions involving these amines and methylene-active compounds can lead to derivatives structurally related to the target compound, providing alternative synthetic avenues.
Research Findings and Yields
- The described Grignard and carboxylation method yields the target 1-substituted-1H-1,2,3-triazole-4-carboxylic acid with high purity after methylation and crystallization steps.
- Typical yields reported for similar compounds are in the range of 70–85% after purification.
- The reaction conditions (temperature, solvent ratios, reagent molar ratios) are critical for regioselectivity and to avoid over-substitution or side reactions.
- The use of mixed solvents such as THF/METHF with DMF or DMA improves solubility and reaction rates during methylation and purification.
Summary Table of Preparation Conditions
| Parameter | Range/Value | Notes |
|---|---|---|
| Solvent for initial dissolution | THF or METHF | Mass-to-volume ratio 1:2–50 |
| Cooling temperature (initial) | −78 °C to 0 °C | Controls Grignard addition selectivity |
| Grignard reagent | Isopropylmagnesium chloride or composite with LiCl | Molar ratio 1:0.8–1.5 |
| Stirring time (Grignard step) | 0.5–2 h | Ensures complete reaction |
| Carboxylation temperature | −30 °C to 25 °C | CO2 bubbling 5–30 min |
| Acidification pH | 1–5 | Hydrochloric acid used |
| Methylation solvents | THF/METHF and DMF/DMA | Volume ratio 1–99%:99–1% |
| Methylation temperature | 0–80 °C | Reaction time 5–48 h |
| Crystallization temperature | −5 °C to 5 °C | For product isolation |
| Drying temperature | 40–50 °C | Under vacuum |
Chemical Reactions Analysis
Types of Reactions
1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Group
1-(4-Phenoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid
- Structure : Differs by the pyridine substitution at position 2 instead of 4.
- Molecular Formula : C20H14N4O3 (identical to the target compound).
- Key Properties: Similar lipophilicity due to the phenoxyphenyl group but altered binding interactions from the pyridin-2-yl orientation. This compound is discontinued but serves as a critical isomer for structure-activity studies .
1-Phenyl-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Structure: Replaces phenoxyphenyl with a simple phenyl group.
- Molecular Formula : C14H10N4O2.
- Key Properties: Reduced lipophilicity and molecular weight (266.26 g/mol) compared to the target compound.
5-(Pyridin-4-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Structure: Substitutes phenoxyphenyl with a p-tolyl (methylphenyl) group.
- Molecular Formula : C15H12N4O2.
- Synthesized in 87% yield with a melting point of 218–219°C, demonstrating robust synthetic accessibility .
Substituent Variations on the Pyridine Ring
1-(2-Ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid
Functional Group Modifications
1-(4-Ethyl-phenyl)-5-pyridin-4-yl-1H-[1,2,3]triazole-4-carboxylic Acid 4-Fluoro-benzylamide
- Structure : Replaces the carboxylic acid with a 4-fluoro-benzylamide group.
- Molecular Formula : C23H20FN5O.
- Key Properties : The amide derivative exhibits higher bioavailability and reduced acidity (predicted pKa 12.15 ) compared to the carboxylic acid form. This modification is typical in prodrug strategies to improve cell permeability .
Antitumor Activity
- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid : Demonstrates potent antitumor activity against lung cancer (NCI-H522 cells, GP = 68.09% ). The electron-withdrawing trifluoromethyl group enhances target binding but reduces solubility .
- Zwitterionic Derivatives : Compounds like 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid show improved activity (GP = 62.47% ) due to balanced charge states, enhancing cellular uptake .
Structure-Activity Relationships (SAR)
- Carboxylic Acid vs. Amides : Carboxylic acids generally exhibit lower activity than amides due to ionization at physiological pH, which limits cell permeability. However, zwitterionic forms (e.g., thiazolyl-substituted analogs) mitigate this issue .
- Substituent Effects : Electron-donating groups (e.g., methyl in p-tolyl) improve metabolic stability, while electron-withdrawing groups (e.g., CF3) enhance binding affinity but reduce solubility .
Data Tables
Table 1. Structural and Physicochemical Comparisons
Biological Activity
1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound features a complex structure that includes a phenoxyphenyl group, a pyridinyl group, and a triazole ring, which contributes to its diverse biological activities. Understanding its biological activity is essential for exploring potential applications in medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure can be summarized as follows:
| Structural Features | Description |
|---|---|
| Phenoxyphenyl Group | Enhances lipophilicity and potential receptor interactions. |
| Pyridinyl Group | May facilitate binding to specific enzymes or receptors. |
| Triazole Ring | Known for its role in various biological activities and interactions. |
Biological Activities
Research has identified several biological activities associated with this compound:
-
Anticancer Activity :
- Studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the triazole ring have shown inhibitory effects on various cancer cell lines such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells) with IC50 values indicating effective potency against these cells .
- A related study highlighted that modifications to the triazole moiety could enhance bioactivity against cancer cells, suggesting that structural optimization is crucial for developing more potent anticancer agents .
-
Enzyme Inhibition :
- The compound has been explored for its potential as an xanthine oxidase inhibitor, which is relevant for treating hyperuricemia and gout. In vitro studies indicated that derivatives of triazole exhibited micromolar level potencies against xanthine oxidase, with some compounds showing IC50 values as low as 0.21 µM .
- The mechanism of action often involves competitive inhibition at the enzyme's active site, which can be influenced by the specific structural features of the triazole .
- Antiviral Properties :
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways relevant to its biological effects.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Case Study 1 : A study on the anticancer efficacy of related triazoles demonstrated that structural modifications significantly affected their potency against various cancer cell lines. The findings indicated that compounds with enhanced lipophilicity showed improved cellular uptake and bioavailability .
- Case Study 2 : Another investigation focused on the enzyme inhibition potential of triazole derivatives revealed that specific substitutions on the triazole ring resulted in marked changes in inhibitory activity against xanthine oxidase. This study emphasized the importance of structure-activity relationships (SAR) in drug design .
Q & A
Q. Table 1: Comparative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Triazole Formation | CuBr, DMF, 70°C, 12h | 78 | 92 | |
| Pyridyl Coupling | Pd(PPh₃)₄, K₂CO₃, DME, reflux | 65 | 89 | |
| Hydrolysis | NaOH (2M), EtOH, RT, 6h | 90 | 95 |
Basic: What analytical techniques are recommended for characterizing this compound, and what critical parameters should be reported?
Methodological Answer:
Primary Techniques:
-
NMR Spectroscopy:
-
High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₂₀H₁₄N₄O₃, [M+H]⁺ = 359.1142) .
-
X-ray Crystallography: Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) .
Critical Parameters to Report:
- Purity: ≥95% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Melting Point: Document range (e.g., 215–218°C) to assess batch consistency .
Advanced: How do structural modifications to the triazole core or substituent groups influence biological activity in preclinical models?
Methodological Answer:
Key Structural-Activity Relationships (SAR):
- Triazole Position: 1,4-disubstitution (vs. 1,5) enhances metabolic stability due to reduced steric hindrance .
- Pyridin-4-yl Group: Facilitates hydrogen bonding with target proteins (e.g., kinases), as shown in molecular docking studies .
- Phenoxyphenyl Group: Lipophilic substituents improve membrane permeability but may increase off-target binding .
Experimental Approaches:
- Comparative Bioassays: Test analogs with halogen (Cl, F) or methoxy substitutions on the phenoxyphenyl ring against control compounds .
- Pharmacokinetic Profiling: Measure LogP (e.g., 2.8–3.5) and plasma protein binding (%) to optimize bioavailability .
Q. Table 2: Biological Activity of Structural Analogs
| Modification Site | Substituent | IC₅₀ (μM) | Target Protein | Reference |
|---|---|---|---|---|
| Pyridin-4-yl | Unmodified | 0.12 | Kinase X | |
| Phenoxyphenyl | 4-Fluoro | 0.08 | Kinase X | |
| Triazole Position | 1,5-disubstituted | 1.45 | Kinase X |
Advanced: How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be systematically resolved?
Methodological Answer:
Common Sources of Contradiction:
- Assay Conditions: Differences in buffer pH, ATP concentration (for kinase assays), or cell line viability .
- Compound Solubility: DMSO concentration >1% may artificially enhance membrane permeability .
Resolution Strategies:
Standardize Protocols: Adopt consensus guidelines (e.g., NIH Assay Guidance Manual) for kinase assays .
Control for Solubility: Pre-test solubility in assay media (e.g., PBS with 0.1% Tween-80) using nephelometry .
Orthogonal Validation: Confirm activity via SPR (surface plasmon resonance) and cellular apoptosis assays .
Case Study:
A study reported IC₅₀ = 0.12 μM (kinase assay) vs. 1.2 μM (cell-based assay). Investigation revealed assay-specific ATP concentrations (10 μM vs. 1 mM) as the primary variable .
Advanced: What computational methods are effective in predicting the binding mode of this compound to therapeutic targets?
Methodological Answer:
Recommended Workflow:
Molecular Docking (AutoDock Vina): Use crystal structures of target proteins (e.g., PDB ID: 3QKK) to model triazole-carboxylic acid interactions .
MD Simulations (GROMACS): Run 100-ns trajectories to assess stability of hydrogen bonds (e.g., between pyridin-4-yl and Asp86 residue) .
Free Energy Calculations (MM/PBSA): Estimate binding energy (ΔG ≈ -9.8 kcal/mol) to prioritize analogs .
Critical Parameters:
- Protonation State: Adjust carboxylic acid group to deprotonated form (pH 7.4) during docking .
- Water Models: Use TIP3P explicit solvent for MD simulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
